Welcome to the BenchChem Online Store!
molecular formula C8H7N3O2 B052412 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 739364-95-5

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B052412
M. Wt: 177.16 g/mol
InChI Key: YHVGUXFUOSJCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07345180B2

Procedure details

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amide (475 mg) was dissolved in ethanol (5 ml), and 5 N sodium hydroxide solution (2 ml) was added thereto and stirred for 1 hour at 70° C. The reaction mixture was cooled to room temperature, water was added thereto, and the reaction mixture was washed with ethyl acetate. 2 N Hydrochloric acid was added to the aqueous phase until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The crystals were dried under reduced pressure to give the title compound (300 mg, Y.:63%) as white crystals.
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:13]=[C:5]2[N:6]=[CH:7][C:8]([C:10](N)=[O:11])=[CH:9][N:4]2[N:3]=1.[OH-:14].[Na+].O>C(O)C>[CH3:1][C:2]1[CH:13]=[C:5]2[N:6]=[CH:7][C:8]([C:10]([OH:14])=[O:11])=[CH:9][N:4]2[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
475 mg
Type
reactant
Smiles
CC1=NN2C(N=CC(=C2)C(=O)N)=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
the reaction mixture was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
2 N Hydrochloric acid was added to the aqueous phase until it
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water and n-hexane
CUSTOM
Type
CUSTOM
Details
The crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NN2C(N=CC(=C2)C(=O)O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.